N-(3-anilinoquinoxalin-2-yl)benzenesulfonamide
Description
N-(3-anilinoquinoxalin-2-yl)benzenesulfonamide is a compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The structure of this compound consists of a quinoxaline ring system substituted with an aniline group and a benzenesulfonamide moiety, which contributes to its unique chemical and biological properties.
Properties
IUPAC Name |
N-(3-anilinoquinoxalin-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S/c25-27(26,16-11-5-2-6-12-16)24-20-19(21-15-9-3-1-4-10-15)22-17-13-7-8-14-18(17)23-20/h1-14H,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCSGOHBWGFZJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-anilinoquinoxalin-2-yl)benzenesulfonamide typically involves the reaction of 3-anilinoquinoxaline with benzenesulfonyl chloride under basic conditions . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution of the sulfonyl chloride group by the aniline nitrogen. The reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Chemical Reactions Analysis
N-(3-anilinoquinoxalin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinoxaline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: It has been investigated for its ability to inhibit certain enzymes and proteins, making it a potential candidate for drug development.
Mechanism of Action
The mechanism of action of N-(3-anilinoquinoxalin-2-yl)benzenesulfonamide involves the inhibition of specific enzymes and proteins that are crucial for the survival and proliferation of cancer cells . The compound targets enzymes such as carbonic anhydrase IX, which is overexpressed in many solid tumors. By inhibiting this enzyme, the compound disrupts the pH regulation within cancer cells, leading to cell death. Additionally, the compound can induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
N-(3-anilinoquinoxalin-2-yl)benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:
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